REACTION_CXSMILES
|
FC(F)(F)C1C=CC(OC2CCN(S(C3(C(OC)=O)CCN([C:23]4[N:28]=[C:27](C(F)(F)F)[CH:26]=[CH:25][N:24]=4)CC3)(=O)=O)CC2)=CC=1.[N:41]1([S:47]([NH2:50])(=[O:49])=[O:48])[CH2:46][CH2:45][CH2:44][CH2:43][CH2:42]1.C([O-])=O.[NH4+].C(=O)([O-])[O-].[K+].[K+].ClC1N=C(C(F)(F)F)C=CN=1>CO.CN(C)C=O>[N:24]1[CH:25]=[CH:26][CH:27]=[N:28][C:23]=1[NH:50][S:47]([N:41]1[CH2:46][CH2:45][CH2:44][CH2:43][CH2:42]1)(=[O:49])=[O:48] |f:2.3,4.5.6|
|
Name
|
methyl 4-[[4-[4-(trifluoromethyl)phenoxy]-1-piperidinyl]-sulfonyl]-1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(OC2CCN(CC2)S(=O)(=O)C2(CCN(CC2)C2=NC=CC(=N2)C(F)(F)F)C(=O)OC)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
residue
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 70° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was purged with nitrogen for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The nitrogen stream was removed
|
Type
|
ADDITION
|
Details
|
palladium on carbon (1.2 g of 10 weight % on activated carbon, 50% water) was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for forty five min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite under N2
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The filtrate washed with water two times, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized (methanol)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)NS(=O)(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |